REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=[O:4].[CH3:14][Si](C=[N+]=[N-])(C)C>CO.C(Cl)Cl>[Br:1][CH2:2][C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:14])=[O:10])=[CH:7][CH:6]=1)=[O:4]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
75 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The volatiles were evaporated
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Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |